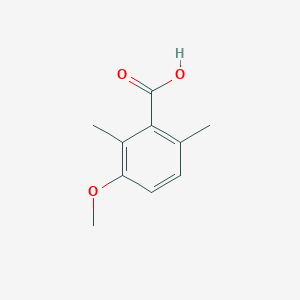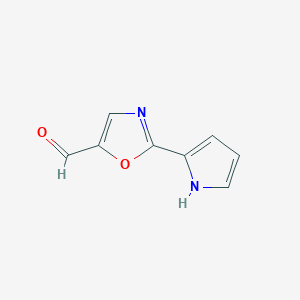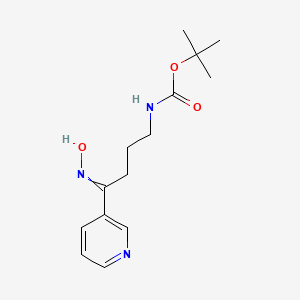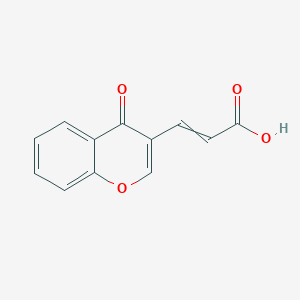
3-Methoxy-2,6-dimethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of methoxy and methyl groups at the 3 and 2,6 positions, respectively
Synthetic Routes and Reaction Conditions:
Etherification of 2,6-Dichlorotoluene (2,6-DCT): This method involves the etherification of 2,6-DCT to obtain 2-chloro-6-methoxytoluene, followed by a Grignard reaction with carbon dioxide to produce this compound.
Nitration and Reduction of Ortho-xylene: Ortho-xylene is nitrated to form 3-nitro-ortho-xylene, which is then oxidized to 2-methyl-3-nitrobenzoic acid. This compound undergoes reduction to form 2-methyl-3-aminobenzoic acid, which is then diazotized and hydrolyzed to yield 2-methyl-3-hydroxybenzoic acid.
Methylation of 3-Methoxybenzoic Acid: This method involves the methylation of 3-methoxybenzoic acid using iodomethane.
Industrial Production Methods: The industrial production of this compound primarily relies on the etherification of 2,6-DCT due to its higher yield and cost-effectiveness .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxy and methyl groups can participate in various substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like hydroxide ions (OH-).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzoic acids
Applications De Recherche Scientifique
3-Methoxy-2,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Mécanisme D'action
The mechanism of action of 3-methoxy-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules. The methoxy and methyl groups influence its reactivity and interaction with biological molecules, potentially affecting enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
2,6-Dimethylbenzoic Acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxybenzoic Acid: Lacks the methyl groups, affecting its steric and electronic properties.
4-Methoxy-2,6-dimethylbenzoic Acid: Similar structure but with the methoxy group at the 4 position, leading to different reactivity.
Uniqueness: 3-Methoxy-2,6-dimethylbenzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its combination of methoxy and methyl groups at the 3 and 2,6 positions, respectively, makes it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-methoxy-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-4-5-8(13-3)7(2)9(6)10(11)12/h4-5H,1-3H3,(H,11,12) |
Clé InChI |
BBGIKTJUEZDSSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)OC)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B12448773.png)
![2-Cyano-N-cyclohexyl-3-[2-(phenylmethoxy)phenyl]-2-propenamide](/img/structure/B12448782.png)


![2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12448805.png)
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12448806.png)
![2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B12448820.png)
![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methyl-4-nitrophenol](/img/structure/B12448827.png)
![2-(4-{9-[4-(1,3-Dioxoisoindol-2-YL)phenyl]fluoren-9-YL}phenyl)isoindole-1,3-dione](/img/structure/B12448835.png)
![1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12448852.png)

![2-methoxy-3-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12448864.png)
![N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12448865.png)

